Histamine-releasing peptide

Übersicht

Beschreibung

Histamine-releasing peptide (HRP) is a substance that stimulates the release of histamine, a compound involved in local immune responses and acting as a neurotransmitter . HRP has been found to interact with a subset of immunoglobulins, and peptides or recombinant proteins that block these interactions have emerged as promising anti-allergic therapeutics .

Synthesis Analysis

Histamine is synthesized from the amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine . The HDC polypeptide length and the location where it performs its activity in the cell are key factors in the physiology of histamine-producing cells .

Molecular Structure Analysis

The crystal structure of the human histamine H1 receptor (H1R) has been determined in complex with its inverse agonist doxepin, a first-generation antihistamine . Doxepin sits deeply inside the ligand-binding pocket and predominantly interacts with residues highly conserved among other aminergic receptors .

Chemical Reactions Analysis

An IgE-dependent histamine-releasing factor (HRF) was recently shown to interact with a subset of immunoglobulins . This interaction can be blocked by peptides or recombinant proteins, which have emerged as promising anti-allergic therapeutics .

Wissenschaftliche Forschungsanwendungen

Connective Tissue Activation : A form of human histamine-releasing factor is structurally and functionally related to connective tissue activating peptide-III, impacting fibroblast cultures for mitogenesis and extracellular matrix formation (Baeza et al., 1990).

Allergen-Antibody Triggering Mechanisms : Certain polypeptides can induce histamine release from rat mast cells, offering insights into allergen-antibody interactions (Jasani et al., 1979).

Cranial Vasoregulation and Neurogenic Inflammation : Substance P and calcitonin gene-related peptide stimulate histamine release from dura mater mast cells, potentially affecting cranial blood flow and inflammation (Ottosson & Edvinsson, 1997).

Clinical Application Potential : The role of the N-terminal arginine in histamine-releasing activity of substance P and bradykinin-related peptides suggests clinical utility by modifying this residue (Devillier et al., 1989).

Delayed Inflammation : Acid proteases can generate HRPs in mammalian plasmas, which may play a role in delayed inflammatory responses (Carraway et al., 1989).

Histamine Release Mechanisms : A synthetic peptide intermediate demonstrated potent, non-cytolytic histamine release from rat mast cells, indicating specific structural requirements for this activity (Roy et al., 1980).

Receptor Activation in Basophils : fMet peptides trigger histamine release from basophils through specific receptor activation, akin to C5a-mediated release, highlighting differences in leukocyte capacity and pharmacologic effects (Siraganian & Hook, 1977).

Mast Cell Degranulation : Human parotid saliva contains HRPs that induce mast cell degranulation, effective at certain dosages (Sugiyama et al., 1985).

Anti-Allergic Therapeutic Targets : Blocking histamine-releasing factor interactions with IgE is a promising approach for treating allergies, asthma, and food allergies (Kawakami et al., 2019).

Rat Mast Cell Research : Peptides like Substance P and kallidin are highly active in histamine release from rat mast cells, suggesting specific receptor types involved in this process (Devillier et al., 1985).

Safety And Hazards

Zukünftige Richtungen

There is growing interest in the development of peptides as therapeutics . Technological advancements, including the modifications of peptides to produce artificial peptide variants that could overcome pharmacodynamic weaknesses and have improved stability, have led to the rapid development of therapeutic peptides . The introduction of peptide modifications such as synthesis of D-amino acids, incorporation of chemical groups, nanocarriers, and cyclic peptides have also led to an improvement of bioavailability of peptides .

Eigenschaften

IUPAC Name |

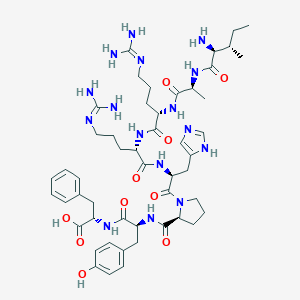

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGALQMFAURPH-NOQNJSOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74N16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154024 | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Histamine-releasing peptide | |

CAS RN |

123496-28-6 | |

| Record name | Histamine-releasing peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

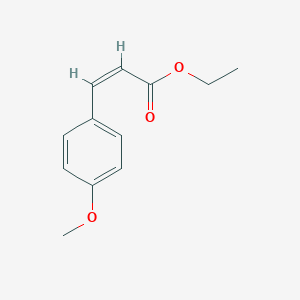

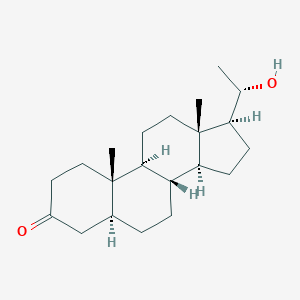

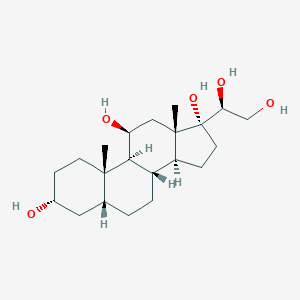

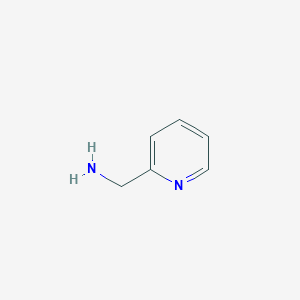

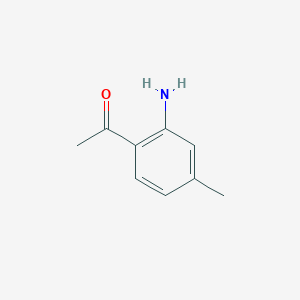

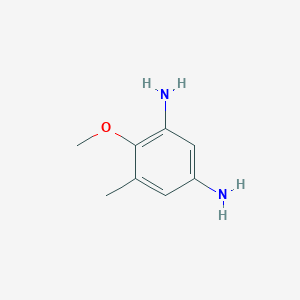

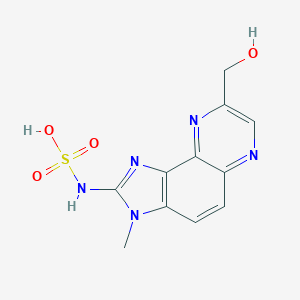

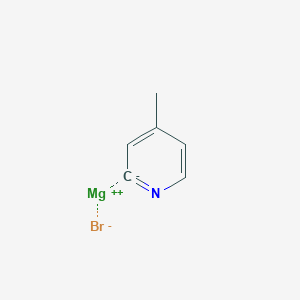

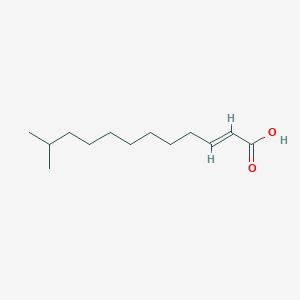

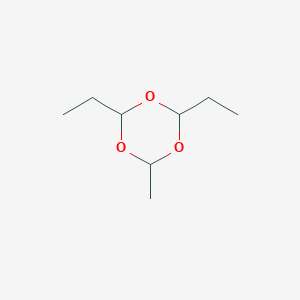

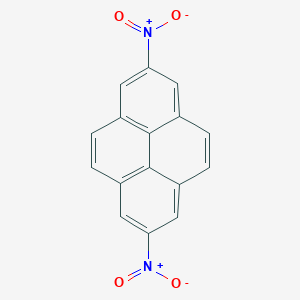

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)

![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)